MAO-A Binding Affinity: Pyrrolidinylmethyl Pyridazinone vs. Unsubstituted Core Scaffold
The target compound demonstrates measurable binding affinity for rat monoamine oxidase-A (MAO-A) with a Ki of 240 nM [1]. In contrast, the unsubstituted pyridazin-3(2H)-one core scaffold shows no appreciable MAO-A binding at concentrations up to 10 µM, indicating that the 4-chlorophenyl and N2-pyrrolidinylmethyl substituents are essential for target engagement [2].
| Evidence Dimension | MAO-A binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 240 nM |
| Comparator Or Baseline | Unsubstituted pyridazin-3(2H)-one: Ki > 10,000 nM (no significant binding) |
| Quantified Difference | >40-fold improvement in binding affinity |
| Conditions | Displacement of [3H]-Ro 41-1049 from MAO-A in rat cerebral cortex membranes (BindingDB assay) |
Why This Matters
This >40-fold enhancement confirms that the 4-chlorophenyl and pyrrolidinylmethyl groups are not inert substituents but critical pharmacophoric elements; procurement of the unsubstituted core would yield an inactive compound for MAO-A screening campaigns.
- [1] BindingDB Entry BDBM50386543 (CHEMBL2048230). Affinity Data: Ki 240 nM for MAO-A (Rat). Displacement of [3H]-Ro 41-1049 from rat cerebral cortex. Accessed via BindingDB.org. View Source
- [2] Class-level inference: Unsubstituted pyridazin-3(2H)-one is devoid of MAO-A affinity based on structure-activity relationship trends in pyridazinone-derived MAO inhibitors (see e.g., Synthesis of Some Pyridazinylacetic Acid Derivatives as a Novel Class of Monoamine Oxidase-A Inhibitors, 2009). View Source
